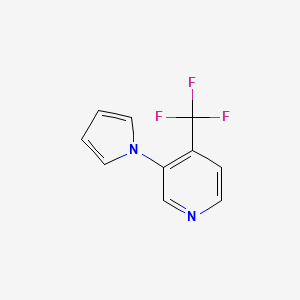

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine

Description

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a 1H-pyrrole moiety at the 3-position. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic and coordinating capabilities of pyrrole, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-pyrrol-1-yl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-4-14-7-9(8)15-5-1-2-6-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAIUKGVRIDJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)pyridine with pyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or the trifluoromethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole or trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine derivatives class. Its structure includes a pyridine ring with trifluoromethyl and pyrrole substitutions. The trifluoromethyl group gives unique electronic properties, enhancing its reactivity and potential biological activity. The pyridine and pyrrole rings contribute to its diverse chemical behavior, making it interesting in medicinal chemistry and material science.

Scientific Research Applications

This compound has applications across various domains. Research indicates that compounds related to it exhibit significant biological activities, including potential in treating nervous and immune system diseases, as well as antidiabetic, antiviral, and antitumor activities. Its interaction with molecular targets can lead to significant biological effects, including modulation of enzyme activity and receptor signaling pathways.

Pharmaceutical Applications

The compound is a candidate for pharmaceutical applications due to its unique structure. Trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical and veterinary industries . Several TFMP derivatives have been granted market approval for pharmaceutical and veterinary products, with many candidates undergoing clinical trials . The biological activities of TFMP derivatives result from the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Antitumor Efficacy

Structurally similar compounds have demonstrated antitumor efficacy in vitro against human tumor cell lines, with significant inhibition of cell growth, particularly in leukemia and colorectal cancer models. Related pyrrole derivatives can inhibit fibroblast growth factor receptors (FGFRs) and have shown promise in cancer therapy, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines.

Anticonvulsant Activity

Pyrrole derivatives have demonstrated anticonvulsant activity, with structural similarities exhibiting protective effects against seizures, highlighting potential therapeutic applications for epilepsy.

Other Potential Applications

- Agrochemicals Trifluoromethylpyridine derivatives are used to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Material Science The compound is of interest in material science due to its chemical structure and properties.

Structural Similarity

Several compounds share structural similarities with this compound. Examples include:

- 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: This compound features a pyridine ring substituted with a methyl and a nitro group, as well as a pyrrole moiety. The presence of these functional groups contributes to its unique reactivity and biological activity.

- Pyrrolo[3,4-c]pyridine: Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrole and pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Electron-withdrawing effects : The -CF₃ group at position 4 stabilizes the pyridine ring, enhancing electrophilic substitution resistance .

- Heterocyclic substituents : Pyrrole (target compound) and thiophene (96g, 96h) contribute π-π stacking interactions, critical for binding in biological systems .

- Functional group diversity: Amino (-NH₂) and alkyne groups in analogs enable diverse reactivity (e.g., cross-coupling, bioconjugation) .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

Biological Activity

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrole moiety. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets. The presence of the pyrrole ring contributes to potential π-π interactions and hydrogen bonding capabilities, which are critical for biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In several studies, derivatives of pyrrole have been shown to possess significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with modifications at the 4-position of the pyrrole ring have been reported to improve potency against Plasmodium DHODH and related cancer targets, showing up to a 25-fold increase in activity over unmodified compounds .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Cell Membrane Penetration : Enhanced lipophilicity due to the trifluoromethyl group allows better penetration through lipid membranes, facilitating intracellular action .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various pyrrole derivatives, including this compound, against Staphylococcus aureus. The results indicated that the compound exhibited an MIC comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

| Compound | MIC (μg/mL) | Comparison |

|---|---|---|

| This compound | 6.25 | Comparable to ciprofloxacin (2) |

| Isoniazid | 0.25 | Control |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against ovarian and breast cancer cell lines. The results demonstrated moderate cytotoxicity with IC50 values in the low micromolar range (6–22 μM), indicating potential for further development as an anticancer therapeutic.

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| Ovarian Cancer | 10 | Moderate cytotoxicity |

| Breast Cancer | 15 | Limited toxicity towards healthy cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.